molecular formula C6H8N4 B2902543 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 856600-01-6

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2902543
CAS RN: 856600-01-6
M. Wt: 136.158
InChI Key: JTAXQEXXMJBSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has been explored for its potential use in the treatment of diseases such as tuberculosis . It has also been studied for its potential anticancer properties .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One approach involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . Another method involves the use of a microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives typically involve condensation reactions and cyclization processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can vary depending on the specific derivative. For example, one derivative was reported to have a yield of 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

1. Cancer Research and Metastasis Inhibition

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown promising results in cancer research. Li et al. (2018) identified derivatives of this compound as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which play a crucial role in necroptosis and tumor metastasis. One such derivative demonstrated significant inhibition of RIPK1 and showed excellent antimetastasis activity in a B16 melanoma lung metastasis model (Li et al., 2018).

2. Synthesis Techniques and Applications

The synthesis of various derivatives of this compound has been explored for potential applications in different fields. Jørgensen et al. (1985) reported the synthesis of these derivatives using phosphorus pentoxide, which holds significance in organic synthesis and potential pharmaceutical applications (Jørgensen et al., 1985).

3. Radiopharmaceutical Development

Compounds derived from this compound have been used in the development of radiopharmaceuticals. Hsin et al. (2000) synthesized a novel radioligand based on this compound, which was a potential candidate for positron emission tomography (PET) tracers and pharmacological studies in corticotropin-releasing hormone type 1 receptor (CRHR1) research (Hsin et al., 2000).

4. N-Heterocyclic Compound Synthesis

In the realm of synthetic chemistry, this compound serves as a scaffold for the creation of various N-heterocyclic compounds. Hilmy (2002) demonstrated the synthesis of new pyrrolo[2,3-d]pyrimidine-4-amines, which are important in the development of new chemical entities with potential therapeutic applications (Hilmy, 2002).

5. Kinase Research and Psoriasis Treatment

Recent advances in kinase research have highlighted the utility of this compound derivatives. Zhu et al. (2020) identified such derivatives as potent inhibitors of NF-κB inducing kinase (NIK), demonstrating significant potential for the treatment of psoriasis (Zhu et al., 2020).

Safety and Hazards

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAXQEXXMJBSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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